molecular formula C19H15FN4O4 B2577339 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1903164-71-5

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2577339
CAS No.: 1903164-71-5
M. Wt: 382.351
InChI Key: BFJBNDHSDLFUCC-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a chemical compound featuring a benzo[d][1,2,3]triazin-4-one scaffold, a fluorine atom, and a benzofuran ring. These structural motifs suggest potential pharmacological activities, and this compound may have significant applications in various fields including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves:

  • Preparation of Benzo[d][1,2,3]triazin-4-one Scaffold: : This is often derived from readily available precursors such as 2-amino-4-fluorobenzoic acid through cyclization reactions.

  • Formation of the Intermediate: : Introduction of the 2-(2-chloroethyl) functionality to the benzo[d][1,2,3]triazin-4-one scaffold can be achieved using appropriate alkylating agents under basic conditions.

  • Construction of the Final Product: : Coupling the intermediate with 7-methoxybenzofuran-2-carboxylic acid under standard amide coupling conditions (e.g., using EDCI and HOBt) yields the final compound.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using similar steps with optimized reaction parameters for scalability. Continuous flow chemistry techniques might be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at specific sites, potentially leading to the formation of oxo derivatives or cleavage of the benzofuran ring.

  • Reduction: : Selective reduction could modify the functional groups, such as reducing the carbonyl group in the benzo[d][1,2,3]triazin-4-one scaffold.

  • Substitution: : The fluorine atom allows for nucleophilic aromatic substitution reactions, potentially creating diverse analogues with different substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : For example, potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Agents like sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Alkyl or aryl nucleophiles under base-catalyzed conditions.

Major Products

The major products depend on the reaction type:

  • Oxidation can yield hydroxylated derivatives.

  • Reduction might lead to alcohols or amines.

  • Substitution reactions can produce various analogues with modified activity.

Scientific Research Applications

This compound may be utilized in:

  • Chemistry: : As an intermediate in the synthesis of complex molecules or as a reagent in chemical reactions.

  • Biology: : To explore its interactions with biological macromolecules, potentially serving as a lead compound for drug development.

  • Medicine: : Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: : As a building block in the synthesis of functional materials, including polymers or organic semiconductors.

Mechanism of Action

The mechanism by which N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide exerts its effects depends on its specific applications. Generally, its molecular targets could include enzymes, receptors, or nucleic acids. It may act by:

  • Inhibition of Enzymes: : Binding to the active site and blocking substrate access.

  • Receptor Modulation: : Interacting with receptor sites to modulate signaling pathways.

  • DNA/RNA Binding: : Intercalating or binding to nucleic acids, affecting replication or transcription processes.

Comparison with Similar Compounds

Compared to other benzo[d][1,2,3]triazin-4-one derivatives, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to its combination of a fluorine atom and benzofuran ring, which may enhance its biological activity and specificity. Similar compounds include:

  • 6-Fluoro-4-oxobenzo[d][1,2,3]triazine Derivatives: : Without the benzofuran ring.

  • Benzofuran Derivatives: : Lacking the benzo[d][1,2,3]triazin-4-one scaffold.

  • Other Fluorinated Heterocycles: : Where fluorine incorporation affects molecular properties and biological activities.

This combination of unique structural features distinguishes the compound for potentially unique and potent biological activity.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O4/c1-27-15-4-2-3-11-9-16(28-17(11)15)18(25)21-7-8-24-19(26)13-10-12(20)5-6-14(13)22-23-24/h2-6,9-10H,7-8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJBNDHSDLFUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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